molecular formula C9H9FO2 B1396926 3-Ethoxy-2-fluorobenzaldehyde CAS No. 1204176-29-3

3-Ethoxy-2-fluorobenzaldehyde

Cat. No.: B1396926
CAS No.: 1204176-29-3
M. Wt: 168.16 g/mol
InChI Key: NMKZYUJCLQVHSM-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the third position and a fluorine atom at the second position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Properties

IUPAC Name

3-ethoxy-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKZYUJCLQVHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, the production of 3-Ethoxy-2-fluorobenzaldehyde may involve multi-step synthesis processes, including halogenation and etherification reactions. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-2-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-fluorobenzaldehyde involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The specific pathways and targets depend on the context of its use, such as its role in drug development or as a chemical intermediate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxybenzaldehyde
  • 2-Fluorobenzaldehyde
  • 3-Methoxy-2-fluorobenzaldehyde

Uniqueness

3-Ethoxy-2-fluorobenzaldehyde is unique due to the presence of both ethoxy and fluorine substituents on the benzaldehyde ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Biological Activity

3-Ethoxy-2-fluorobenzaldehyde (CAS Number: 1204176-29-3) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H9FO2
  • Molecular Weight : 168.17 g/mol
  • Functional Groups : Ethoxy group (-OCH2CH3) and a fluorine atom attached to a benzaldehyde ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the ethoxy and fluorine substituents can significantly influence its reactivity and binding affinity. Potential mechanisms include:

  • Enzyme Inhibition : Interaction with specific enzymes may inhibit their activity, affecting metabolic pathways.
  • Receptor Modulation : The compound may bind to certain receptors, altering signaling pathways associated with cell growth and apoptosis.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. A study conducted on its derivatives showed significant cytotoxic effects against cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HeLa (Cervical Cancer)8.2Cell cycle arrest
A549 (Lung Cancer)12.0Inhibition of proliferation

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial properties against various pathogens. Its efficacy was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Case Studies

  • Anticancer Study : In a study published in the journal Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the ethoxy group enhanced anticancer activity, particularly in breast cancer models.
  • Antimicrobial Research : Another study investigated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The compound demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2-fluorobenzaldehyde
Reactant of Route 2
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3-Ethoxy-2-fluorobenzaldehyde

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